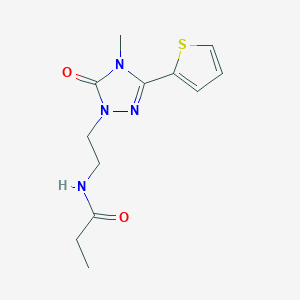

N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide

Description

N-(2-(4-Methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)propionamide is a triazole derivative featuring a 1,2,4-triazole core substituted with a methyl group at position 4, an oxo group at position 5, and a thiophen-2-yl moiety at position 3. The ethyl linker at position 1 is functionalized with a propionamide group. The thiophene ring may enhance lipophilicity and π-π stacking interactions, while the propionamide group could influence solubility and hydrogen-bonding capacity. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for elucidating such compounds' conformational and intermolecular interaction patterns.

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c1-3-10(17)13-6-7-16-12(18)15(2)11(14-16)9-5-4-8-19-9/h4-5,8H,3,6-7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOHUXGNVRILFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CS2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and inferred properties of the target compound and its analogues:

Key Observations

Triazole Core Modifications :

- The target compound’s 4-methyl and 3-thiophen-2-yl substituents contrast with Orludodstatum’s 4-ethyl and 3-hydroxymethyl groups. Methyl and thiophene may enhance metabolic stability compared to ethyl and hydroxymethyl, which could increase solubility but reduce membrane permeability .

- Sulfentrazone’s 4-difluoromethyl group likely augments herbicidal activity via electronegative interactions, whereas the target’s thiophene may favor aromatic stacking in biological targets .

- Propionamide (target) vs. benzamide (Orludodstatum): The shorter aliphatic chain in propionamide may reduce steric hindrance, favoring binding to compact active sites .

- Hydrogen-Bonding Patterns: The triazole’s oxo group and amide nitrogen are strong hydrogen-bond acceptors/donors, critical for molecular recognition. Etter’s graph-set analysis () predicts that such motifs form stable supramolecular architectures (e.g., dimers or chains) in crystalline states .

Research Findings and Implications

- Thiophene-containing analogues () are frequently explored for CNS targets due to their blood-brain barrier permeability .

- Synthetic and Analytical Considerations : Cyclization reactions (e.g., Huisgen cycloaddition) are plausible routes for triazole synthesis. Crystallographic refinement via SHELXL () would be essential for confirming stereochemistry and intermolecular interactions.

- Physicochemical Properties : The thiophene moiety likely increases logP compared to phenyl analogues, impacting bioavailability. The propionamide’s balance between hydrophilicity and lipophilicity may optimize oral absorption.

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of this compound?

A1: Key parameters include reaction temperature (80–120°C), solvent choice (ethanol, DMF, or acetic acid), and reaction time (2–6 hours). For example, refluxing in ethanol with Na₂CO₃ as a base (similar to thiophene-containing analogs in and ) can improve yield. Purification via recrystallization (using DMF:EtOH mixtures) and characterization via ¹H/¹³C NMR and IR are essential to confirm structural integrity .

Advanced Synthesis Challenges

Q. Q2: How can regioselectivity issues during triazole ring formation be addressed?

A2: Regioselectivity in 1,2,4-triazole synthesis often depends on substituent electronic effects. Use directing groups (e.g., thiophen-2-yl) to favor substitution at the C3 position. Hydrazonyl chlorides ( ) or controlled stoichiometry of reactants (e.g., 1:1 molar ratio of thiophene derivatives to nitriles) can mitigate competing pathways. Monitor intermediates via TLC and adjust reaction pH to stabilize desired intermediates .

Basic Structural Characterization

Q. Q3: Which analytical techniques are most reliable for confirming the compound’s structure?

A3: Use a combination of ¹H NMR (to verify thiophene protons at δ 7.2–7.8 ppm and triazole CH₂ groups at δ 3.5–4.2 ppm), ¹³C NMR (to confirm carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm⁻¹). HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Spectral Analysis

Q. Q4: How can overlapping NMR signals in the propionamide moiety be resolved?

A4: Employ 2D NMR techniques (e.g., HSQC, HMBC) to distinguish adjacent CH₂ groups in the ethyl-propionamide chain. For example, HMBC correlations between the triazole N-CH₂ and the propionamide carbonyl can resolve ambiguities. Variable-temperature NMR (e.g., 25–60°C) may also reduce signal broadening caused by conformational exchange .

Basic Bioactivity Assays

Q. Q5: What in vitro assays are suitable for preliminary bioactivity screening?

A5: Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets due to the triazole-thiophene scaffold’s prevalence in inhibitors). Use cell viability assays (MTT or resazurin) at concentrations of 1–100 μM. Include positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves .

Advanced Mechanistic Studies

Q. Q6: How can the mechanism of action for observed bioactivity be elucidated?

A6: Perform molecular docking (using AutoDock Vina) to predict binding to targets like COX-2 or EGFR. Validate with SPR (surface plasmon resonance) to measure binding affinity (KD). Knockdown studies (siRNA) or competitive binding assays with known inhibitors can confirm target engagement .

Data Contradictions & Validation

Q. Q7: How should conflicting spectral data between batches be resolved?

A7: Re-examine synthesis conditions (e.g., trace moisture or oxygen sensitivity) and confirm reagent purity. Compare with literature data for analogous compounds (e.g., thiophene-triazole derivatives in and ). Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Computational Modeling

Q. Q8: What computational methods are effective for predicting reactivity?

A8: Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER or GROMACS) assess conformational stability in solvated systems .

Stability & Degradation

Q. Q9: How can hydrolytic degradation pathways be minimized during storage?

A9: Store lyophilized samples at -20°C under inert gas (N₂ or Ar). Avoid aqueous buffers; use DMSO for stock solutions. Monitor degradation via UPLC-MS every 6 months. Stabilizers like trehalose (1% w/v) can reduce hydrolysis of the propionamide group .

Advanced Stability Profiling

Q. Q10: What accelerated stability studies are recommended for long-term storage?

A10: Conduct stress testing at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze degradation products via LC-MSⁿ and compare with forced degradation samples (acid/base/oxidative conditions). Use Arrhenius modeling to extrapolate shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.